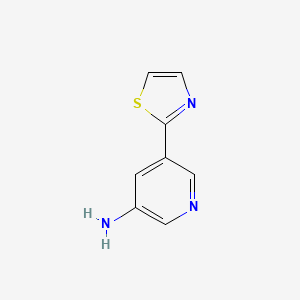

5-(1,3-Thiazol-2-yl)pyridin-3-amine

Übersicht

Beschreibung

5-(1,3-Thiazol-2-yl)pyridin-3-amine is a chemical compound with the molecular formula C8H7N3S and a molecular weight of 177.22600 . It is a derivative of thiazole, a five-membered heterocyclic compound that contains both sulfur and nitrogen . Thiazoles are known for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic ring containing one sulfur and one nitrogen atom . The thiazole ring is planar and characterized by significant pi-electron delocalization, indicating a degree of aromaticity .Physical and Chemical Properties Analysis

This compound has a molecular weight of 177.22600 . Other physical and chemical properties such as density, melting point, boiling point, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen

Dynamic Tautomerism and Divalent N(I) Character

5-(1,3-Thiazol-2-yl)pyridin-3-amine is identified as a versatile chemical functional unit present in various therapeutically important species. It exhibits dynamic tautomerism with possible divalent N(I) character, suggesting potential applications in quantum chemical analysis and molecular design (Bhatia, Malkhede, & Bharatam, 2013).

Anticancer Properties

Research has shown that derivatives of this compound possess significant anticancer activities. Certain compounds have exhibited potent cytotoxicity against various cancer cell lines, indicating their potential in cancer therapy (Abdo & Kamel, 2015).

Antimicrobial Activity

Compounds synthesized from this compound have demonstrated good antimicrobial properties. This suggests its relevance in developing new antimicrobial agents (Bayrak et al., 2009).

Complexation with Metal Ions

Studies have explored the complexation properties of this compound derivatives with zinc(II), magnesium(II), and calcium(II). This indicates potential applications in coordination chemistry and material science (Matczak-Jon et al., 2010).

Heterocyclic Moiety Synthesis

The compound has been used as a key synthon in synthesizing new heterocyclic moieties, demonstrating its utility in organic synthesis and drug discovery (Rizk et al., 2020).

Semiconducting Behavior

Ruthenium(II) complexes containing this compound have been shown to exhibit semiconducting behavior. This suggests potential applications in material science and electronics (Şerbetçi, 2013).

Synthesis of Fused Imidazo-Heterocycles

The compound has been utilized in the synthesis of fused imidazo-heterocycles, highlighting its role in the development of novel heterocyclic compounds (Bangade et al., 2013).

Zukünftige Richtungen

The future directions for the research and development of 5-(1,3-Thiazol-2-yl)pyridin-3-amine and its derivatives could involve further exploration of their biological activities and potential applications in various fields . This could include the development of new drugs and therapies based on these compounds, as well as the investigation of their physical and chemical properties.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to exhibit anti-tubercular activity, with the target being dpre1 . They have also been identified as potent inhibitors of KDR kinase , and some have shown selective inhibition of the dual specificity phosphatase (DSP) family .

Mode of Action

For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been found to activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

Thiazole derivatives have been found to exhibit diverse biological activities, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Action Environment

The action of thiazole derivatives can be influenced by various factors, including the nature of the substituents on the phenyl ring and the presence of various amino moieties .

Biochemische Analyse

Biochemical Properties

5-(1,3-Thiazol-2-yl)pyridin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, this compound can bind to DNA and RNA, affecting the transcription and translation processes .

Cellular Effects

The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell growth and survival . This compound can also alter gene expression by modulating the activity of transcription factors. Furthermore, this compound impacts cellular metabolism by affecting the activity of metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This compound has been shown to inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been shown to cause changes in cellular function, such as altered cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth . At high doses, this compound can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage is required to achieve the desired therapeutic outcome .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cell membranes . This compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the nucleus, where it interacts with DNA and transcription factors .

Eigenschaften

IUPAC Name |

5-(1,3-thiazol-2-yl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c9-7-3-6(4-10-5-7)8-11-1-2-12-8/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODVSLKHOBDNMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C2=CC(=CN=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

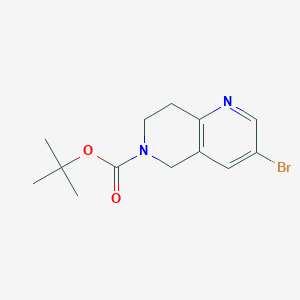

![7-Bromothieno[3,2-b]pyridine](/img/structure/B1374275.png)

![[4-Iodo-2-(trifluoromethyl)phenyl]methanol](/img/structure/B1374284.png)

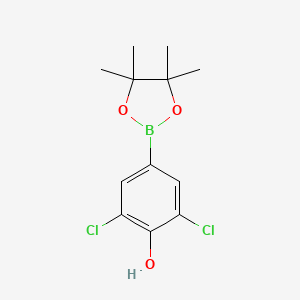

![N-[2-methoxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1374287.png)